2,5-Dimethoxy-4-ethylphenethylamine

Description

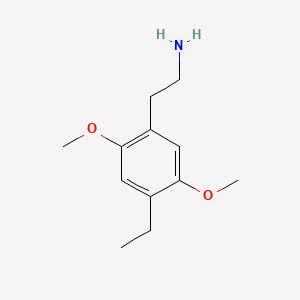

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h7-8H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRGNAMREYBIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221772 | |

| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71539-34-9 | |

| Record name | 4-Ethyl-2,5-dimethoxy-β-phenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71539-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071539349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71539-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I190284UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is a potent psychedelic compound of the 2C phenethylamine (B48288) family, first synthesized by Alexander Shulgin.[1][2] Its primary mechanism of action involves partial agonism at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype, which is responsible for its characteristic psychedelic effects.[2] This document provides a comprehensive technical overview of the pharmacological profile of 2C-E, detailing its receptor interaction profile, functional activity, and in vivo effects. It includes detailed experimental protocols for key pharmacological assays and visualizes critical signaling pathways and workflows to support further research and drug development efforts. While extensive quantitative data for 2C-E is not consistently available in peer-reviewed literature, this guide compiles the existing knowledge and provides comparative data from closely related compounds to offer a substantive profile.

Pharmacodynamics: Receptor Interactions and Functional Activity

The pharmacological activity of 2C-E is primarily defined by its interaction with the serotonin receptor system. Like other classic psychedelics, its effects are mediated by agonist activity at 5-HT2 receptors.

Primary Mechanism of Action: 2C-E acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The psychedelic and hallucinogenic effects are predominantly attributed to its functional activity at the 5-HT2A receptor.[1] In contrast to amphetamine-like compounds, 2C-E has negligible activity as a monoamine releasing agent and demonstrates very low affinity for the dopamine, serotonin, and norepinephrine (B1679862) transporters (DAT, SERT, NET).[1][3] Some studies also indicate an affinity for adrenergic α-2 receptors.

Quantitative Data: Receptor Binding and Functional Potency

Precise binding affinity (Ki) and functional potency (EC50) values for 2C-E are not widely reported in the scientific literature. The following tables present available data for closely related 2C-series compounds to provide a comparative context for 2C-E's likely receptor interaction profile.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Notes |

|---|---|---|---|

| 2C-E | Not Reported | Not Reported | Generally considered a potent 5-HT2A agonist.[4] |

| 2C-C | < 1000 | Not Reported | Affinity determined in CHO-K1 cells using [³H]ketanserin.[5] |

| 2C-D | No quantifiable affinity | No quantifiable affinity | In systems expressing human D1-D3 receptors.[3] |

| 2C-I | No quantifiable affinity | No quantifiable affinity | In systems expressing human D1-D3 receptors.[3] |

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50, nM) and Efficacy

| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy (Emax) |

|---|---|---|---|---|

| 2C-E | 5-HT2A / 5-HT2C | Not Reported | Not Reported | Partial Agonist[2] |

| 2C-C | 5-HT2A | Not Reported | Not Reported | Partial Agonist |

| 2C-B | 5-HT2C | Calcium Flux | < 5 | Not Reported[6] |

| TCB-2 | 5-HT2A | Not Reported | Not Reported | Full Agonist[7] |

EC50 (half-maximal effective concentration) represents the concentration of an agonist that gives a response halfway between the baseline and maximum. Efficacy (Emax) is the maximum response achievable by the agonist, often relative to the endogenous ligand (e.g., serotonin).

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 2C-E initiates a well-characterized intracellular signaling cascade. The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The subsequent rise in cytosolic Ca²+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that underpin the receptor's physiological and psychoactive effects.[8]

Pharmacokinetics

Human pharmacokinetic data for 2C-E is limited and primarily derived from observational studies and user reports.

-

Route of Administration : Typically administered orally.[1]

-

Onset of Action : Effects typically begin within 2 hours of oral administration.[2]

-

Duration of Action : The subjective effects are long-lasting, typically ranging from 8 to 12 hours, depending on the dose.[1][2]

-

Metabolism : 2C-E is metabolized by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. Consequently, its effects can be dangerously potentiated by MAO inhibitors (MAOIs).[1]

In Vivo Effects

Human Effects

Observational studies of recreational users have characterized the dose-dependent effects of 2C-E:

-

Low Doses (10-15 mg) : Generally produce stimulant effects, euphoria, and enhancement of sensory perception (visual, auditory, tactile).[2]

-

Moderate to High Doses (15-25+ mg) : Can lead to profound perceptual alterations and vivid hallucinations.[2] 2C-E has a steep dose-response curve, where small increases in dose can lead to significantly intensified and potentially overwhelming or frightening experiences.[1]

-

Physiological Effects : Sympathomimetic effects such as increased heart rate and blood pressure have been reported.[2]

Animal Models

In rodent models, the administration of 2C-E and related phenethylamines elicits behavioral responses that are considered proxies for psychedelic activity in humans.

-

Head-Twitch Response (HTR) : 2C-E induces the head-twitch response in mice, a behavior strongly correlated with 5-HT2A receptor agonism and the hallucinogenic potential of a compound.

-

Locomotor Activity : Like other 2C drugs, 2C-E can produce hyperlocomotion at lower doses and hypolocomotion at higher doses in rodents.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of compounds like 2C-E.

Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of an unlabeled test compound (2C-E) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor (e.g., 5-HT2A).

Methodology:

-

Receptor Source Preparation : Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor. Cells are homogenized in an ice-cold lysis buffer, and the homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

-

Assay Setup : The assay is performed in a 96-well plate. Each well contains:

-

Total Binding : Receptor membranes, a fixed concentration of a selective 5-HT2A radioligand (e.g., [³H]ketanserin), and assay buffer.

-

Non-Specific Binding : Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin) to saturate all specific binding sites.

-

Test Compound : Receptor membranes, radioligand, and varying concentrations of the test compound (2C-E).

-

-

Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration : The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.

-

Quantification : The filter plate is dried, a scintillation cocktail is added, and the radioactivity trapped on each filter is measured using a microplate scintillation counter.

-

Data Analysis : Specific binding is calculated by subtracting non-specific counts from total counts. A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Flux for EC50 Determination)

This assay measures the functional potency (EC50) of an agonist at a Gq-coupled receptor, like 5-HT2A, by detecting changes in intracellular calcium concentration.

Methodology:

-

Cell Culture : HEK293 or CHO cells stably expressing the human 5-HT2A receptor are seeded into black-walled, clear-bottom 96-well microplates and cultured overnight.

-

Dye Loading : The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside. Its fluorescence intensity increases dramatically upon binding to Ca²⁺.

-

Compound Preparation : Serial dilutions of the test agonist (2C-E) are prepared in an appropriate assay buffer (e.g., HBSS with HEPES).

-

Fluorescence Measurement : The cell plate is placed into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Assay Execution : The instrument establishes a stable baseline fluorescence reading for each well. It then automatically injects the prepared concentrations of 2C-E into the wells while simultaneously continuing to record fluorescence kinetically.

-

Data Analysis : The peak fluorescence response (or area under the curve) is measured for each concentration. A dose-response curve is generated by plotting the response against the log concentration of 2C-E. The EC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Behavioral Assay (Head-Twitch Response)

The head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.

Methodology:

-

Animal Acclimation : C57BL/6J mice are typically used and are acclimated to the testing environment (e.g., a standard observation cage) to reduce novelty-induced stress.

-

Drug Administration : Mice are administered the test compound (2C-E) via an appropriate route (typically intraperitoneal, i.p., for research). A vehicle control group is also included.

-

Observation : Immediately following injection, mice are placed individually into the observation cages. The observation period typically lasts for a set duration (e.g., 15-30 minutes).

-

Quantification : The number of head twitches is quantified during the observation period. A head twitch is a rapid, side-to-side rotational movement of the head. Scoring can be done manually by trained observers who are blind to the experimental conditions or via automated systems using video tracking and machine learning algorithms.

-

Data Analysis : The total number of head twitches for each animal is recorded. The data is then analyzed to determine if there is a statistically significant, dose-dependent increase in HTR frequency in the drug-treated groups compared to the vehicle control group.

Conclusion

This compound (2C-E) is a potent psychedelic phenethylamine whose pharmacological activity is driven primarily by its partial agonism at serotonin 5-HT2 receptors, especially the 5-HT2A subtype. Its profile is characterized by a lack of significant interaction with monoamine transporters, distinguishing it from psychostimulants like amphetamine. While specific quantitative binding and functional data remain sparse in the public domain, its qualitative profile and the effects observed in humans and animal models are consistent with other classic 5-HT2A receptor agonists. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise pharmacological characteristics of 2C-E and other novel psychoactive compounds, contributing to a deeper understanding of serotonergic systems and psychedelic drug action.

References

- 1. 2C-E - Wikipedia [en.wikipedia.org]

- 2. Acute Effects of 2C-E in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. benchchem.com [benchchem.com]

- 6. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Agonist with a Difference: A Technical Guide to the Mechanism of Action of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) on Serotonin Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a psychoactive phenethylamine, at serotonin (B10506) (5-HT) receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the complex signaling pathways involved. The information is primarily drawn from pivotal studies that have elucidated the binding and functional profile of 2C-E and related compounds.

Executive Summary

This compound (2C-E) is a potent psychedelic compound that primarily exerts its effects through agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Its interaction with these receptors is complex, involving not only high-affinity binding but also functional selectivity, meaning it can differentially activate multiple downstream signaling pathways. This guide presents the binding affinity (Ki) of 2C-E for a range of serotonin receptors and its functional potency (EC50) and efficacy (Emax) at the 5-HT2A and 5-HT2C receptors, highlighting its biased agonism. Detailed methodologies for the key in vitro assays are provided to ensure reproducibility and aid in the design of future studies.

Quantitative Pharmacological Data

The interaction of 2C-E with various human serotonin receptor subtypes has been characterized through radioligand binding assays and in vitro functional assays. The following tables summarize the key quantitative parameters from peer-reviewed studies.

Serotonin Receptor Binding Affinities of 2C-E

This table presents the binding affinities (Ki, in nM) of 2C-E at several human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Ki (nM)[1] |

| 5-HT1A | [3H]8-OH-DPAT | 1190 |

| 5-HT2A | [3H]Ketanserin | 43.9 |

| 5-HT2B | [3H]LSD | 25.1 |

| 5-HT2C | [3H]Mesulergine | 104.1 |

Functional Activity of 2C-E at 5-HT2A and 5-HT2C Receptors

This table details the functional potency (EC50, in nM) and efficacy (Emax, as a percentage of serotonin's maximal response) of 2C-E in two distinct signaling pathways: phospholipase C (PLC) activation, measured by inositol (B14025) phosphate (B84403) (IP) accumulation, and phospholipase A2 (PLA2) activation, measured by arachidonic acid (AA) release.

| Receptor | Signaling Pathway | EC50 (nM)[2] | Emax (% of 5-HT)[2] |

| 5-HT2A | PLC-IP Accumulation | 110 ± 10 | 40 ± 3 |

| PLA2-AA Release | 70 ± 10 | 49 ± 3 | |

| 5-HT2C | PLC-IP Accumulation | 18 ± 2 | 81 ± 3 |

| PLA2-AA Release | 20 ± 3 | 98 ± 4 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, allowing for a comprehensive understanding of how the quantitative data were obtained.

Radioligand Binding Assays[1]

These assays were conducted to determine the binding affinity (Ki) of 2C-E for various serotonin receptors.

-

Receptor Source: Membranes from Chinese hamster ovary (CHO-K1) cells stably transfected with the human 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Radioligands:

-

5-HT1A: [3H]8-OH-DPAT

-

5-HT2A: [3H]Ketanserin

-

5-HT2B: [3H]LSD

-

5-HT2C: [3H]Mesulergine

-

-

Assay Procedure:

-

Cell membranes (10-20 µg protein) were incubated in a total volume of 250 µL of binding buffer.

-

The incubation mixture contained the respective radioligand at a concentration near its Kd value.

-

A range of concentrations of 2C-E (the competing, non-labeled drug) were added to displace the radioligand.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled reference compound (e.g., 10 µM 5-HT).

-

Incubation was carried out for 60 minutes at 37°C.

-

The reaction was terminated by rapid filtration through a glass fiber filter (GF/B), separating bound from free radioligand.

-

Filters were washed with ice-cold buffer.

-

Radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

-

Data Analysis: The IC50 values (concentration of 2C-E that inhibits 50% of specific radioligand binding) were determined using non-linear regression analysis. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Functional Assays[2]

These assays were performed to quantify the functional potency (EC50) and efficacy (Emax) of 2C-E as an agonist at 5-HT2A and 5-HT2C receptors.

-

Cell Lines: Chinese hamster ovary-K1 (CHO-K1) cells stably expressing either the human 5-HT2A or 5-HT2C receptor.

-

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation):

-

Cells were plated in 12-well plates and grown to near confluence.

-

Cells were labeled overnight with myo-[3H]inositol (2 µCi/well) in inositol-free medium.

-

On the day of the experiment, the labeling medium was removed, and cells were washed with assay medium (HEPES-buffered saline with 10 mM LiCl).

-

Cells were preincubated with the assay medium for 15 minutes at 37°C.

-

Varying concentrations of 2C-E or 5-HT (as a reference) were added, and the incubation continued for 30 minutes at 37°C.

-

The reaction was terminated by the addition of ice-cold 0.1 M HCl.

-

The total [3H]inositol phosphates were isolated from the cell lysates using anion-exchange chromatography (Dowex AG1-X8 columns).

-

Radioactivity was quantified by liquid scintillation counting.

-

-

Phospholipase A2 (PLA2) Activity Assay (Arachidonic Acid Release):

-

Cells were plated in 12-well plates and grown to near confluence.

-

Cells were labeled for 18-24 hours with [3H]arachidonic acid (0.5 µCi/well) in a serum-free medium.

-

Cells were washed three times with HEPES-buffered saline containing 0.1% fatty acid-free bovine serum albumin.

-

Varying concentrations of 2C-E or 5-HT were added, and cells were incubated for 30 minutes at 37°C.

-

The assay medium was collected, and the amount of released [3H]arachidonic acid was determined by liquid scintillation counting.

-

-

Data Analysis: Concentration-response curves were generated using non-linear regression (sigmoidal dose-response), from which EC50 and Emax values were determined. Emax was expressed as a percentage of the maximal response induced by 5-HT.

Visualized Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways of 2C-E at the 5-HT2A Receptor

References

The 2C-x Family of Psychedelic Phenethylamines: A Technical Guide to their History, Synthesis, and Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2C-x family of psychedelic phenethylamines, from their initial synthesis and discovery to their molecular mechanisms of action. This document is intended for a technical audience and focuses on the scientific and research aspects of these compounds.

History and Discovery

The history of the 2C-x family is inextricably linked with the work of American medicinal chemist and psychopharmacologist Dr. Alexander "Sasha" Shulgin.[1] Building upon the structure of the naturally occurring psychedelic phenethylamine (B48288), mescaline, Shulgin systematically synthesized and bioassayed a wide array of novel phenethylamine derivatives in the 1970s and 1980s.[2] His meticulous work, conducted in his personal laboratory, was comprehensively documented in the 1991 book PiHKAL: A Chemical Love Story, co-authored with his wife Ann Shulgin. The "2C" nomenclature, coined by Shulgin, refers to the two carbon atoms between the phenyl ring and the amino group, a defining structural feature of this class of compounds.

The first of the 2C-x series to be synthesized by Shulgin was 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in 1974.[3][4] This was followed by the synthesis and exploration of numerous analogues, including 2C-E, 2C-I, and the 2C-T series, among others.[3] Shulgin's detailed notes in PiHKAL on the synthesis, dosage, and qualitative effects of these compounds laid the foundation for future research and, inadvertently, for their appearance in recreational drug markets.[3]

Chemical Structure and Nomenclature

The core structure of the 2C-x family is a phenethylamine skeleton with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. The diversity within the family arises from various substitutions at the 4-position, which significantly influences the potency, duration, and qualitative nature of the psychedelic effects.

Caption: General chemical structure of the 2C-x phenethylamine family.

Quantitative Data

The primary molecular targets of the 2C-x family are serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A and 5-HT2C subtypes. The psychedelic effects are predominantly mediated by their agonist activity at the 5-HT2A receptor. The following tables summarize key quantitative data for several prominent members of the 2C-x family.

Table 1: Receptor Binding Affinities (Ki, nM) of Select 2C-x Compounds

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference(s) |

| 2C-B | 14 | 31 | [5] |

| 2C-C | 23.9 | - | [6] |

| 2C-D | 66 | 170 | [5] |

| 2C-E | 39 | 77 | [5] |

| 2C-I | 13 | 41 | [5] |

| 2C-T-2 | 33 | 100 | [5] |

| 2C-T-7 | 28 | 110 | [5] |

| DOI | 0.69 | 2.4 | [5] |

| LSD | 2.9 | 19 | [5] |

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation). The data presented here are for comparative purposes.

Table 2: Dosages and Durations of Action for Select 2C-x Compounds

| Compound | Common Oral Dosage Range (mg) | Duration of Action (hours) | Reference(s) |

| 2C-B | 12 - 24 | 4 - 8 | [3] |

| 2C-C | 20 - 40 | 4 - 8 | [3] |

| 2C-D | 20 - 60 | 4 - 6 | [3] |

| 2C-E | 10 - 25 | 8 - 12 | [3] |

| 2C-I | 14 - 22 | 6 - 10 | [7] |

| 2C-T-2 | 12 - 25 | 6 - 8 | [2] |

| 2C-T-7 | 10 - 30 | 8 - 15 | [2] |

Experimental Protocols

The synthesis of 2C-x compounds typically involves a multi-step process, which is well-documented in Alexander Shulgin's PiHKAL. The general synthetic route starts with a substituted benzaldehyde, which undergoes a Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105), followed by reduction to the corresponding phenethylamine.

General Synthesis Workflow

Caption: General synthetic workflow for the 2C-x family of compounds.

Detailed Synthesis of 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

The following protocol is a representative synthesis of 2C-B, starting from 2,5-dimethoxybenzaldehyde (B135726).

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

This step involves a Henry condensation reaction.

-

Reactants:

-

2,5-dimethoxybenzaldehyde

-

Nitromethane

-

Anhydrous ammonium (B1175870) acetate (B1210297) (as a catalyst)

-

-

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde and anhydrous ammonium acetate in nitromethane.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and crystallize the product, typically by pouring it into cold isopropanol.

-

Filter and wash the resulting bright orange crystals of 2,5-dimethoxy-β-nitrostyrene.

-

Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2C-H (2,5-Dimethoxyphenethylamine)

This reduction can be achieved using various reducing agents. Lithium aluminum hydride (LAH) is a common but hazardous choice. An alternative is an aluminum-mercury amalgam (Al/Hg).

-

Reactants (Al/Hg method):

-

2,5-dimethoxy-β-nitrostyrene

-

Aluminum foil

-

Mercuric chloride (HgCl₂) solution

-

Isopropanol and water

-

-

Procedure:

-

Prepare an aluminum-mercury amalgam by treating aluminum foil with a dilute solution of mercuric chloride.

-

Add the nitrostyrene dissolved in a suitable solvent (e.g., isopropanol).

-

The reaction is exothermic and should be cooled to maintain a moderate temperature.

-

After the reaction is complete, the mixture is worked up by filtering the aluminum hydroxide (B78521) and extracting the 2C-H freebase with a nonpolar solvent.

-

The solvent is removed to yield 2C-H as an oil.

-

Step 3: Bromination of 2C-H to 2C-B

-

Reactants:

-

2C-H (2,5-dimethoxyphenethylamine)

-

Elemental bromine (Br₂)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the 2C-H freebase in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid with stirring.

-

The 2C-B hydrobromide salt will precipitate out of the solution.

-

Filter and wash the crystals with cold acetic acid and then a nonpolar solvent like ether to yield the final product.

-

Radioligand Displacement Assay for 5-HT2A Receptor Binding

This protocol outlines a typical in vitro experiment to determine the binding affinity (Ki) of a 2C-x compound for the human 5-HT2A receptor.[1][8][9]

-

Materials:

-

Cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist).

-

Test compound (the 2C-x compound of interest).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

-

-

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a radioligand displacement assay.

Signaling Pathways

The primary mechanism of action for the psychedelic effects of the 2C-x family is agonism at the serotonin 2A (5-HT2A) receptor.[10] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is coupled to the Gq/11 signaling pathway.[11][12]

Upon binding of a 2C-x agonist, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit.[11] Activated Gq then stimulates the enzyme phospholipase C (PLC).[11][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][13]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11] DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11] These downstream signaling events lead to a cascade of cellular responses that are thought to underlie the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

Caption: The 5-HT2A receptor Gq signaling pathway activated by 2C-x agonists.

Conclusion

The 2C-x family of psychedelic phenethylamines represents a significant chapter in the history of psychopharmacology. The pioneering work of Alexander Shulgin not only introduced a vast and structurally diverse class of psychoactive compounds but also provided a foundation for understanding their synthesis and effects. For researchers and drug development professionals, the 2C-x family continues to be a valuable tool for investigating the function of the serotonin system and the neurobiology of consciousness. Their high affinity and agonist activity at the 5-HT2A receptor make them potent probes for studying this key receptor and its downstream signaling pathways. A thorough understanding of their history, synthesis, and pharmacology is essential for any scientist working in the field of psychedelic research.

References

- 1. benchchem.com [benchchem.com]

- 2. forensictoxicologyconsultant.com [forensictoxicologyconsultant.com]

- 3. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unitedchem.com [unitedchem.com]

- 5. journals.plos.org [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

Chemical properties and stability of 2,5-Dimethoxy-4-ethylphenethylamine

An In-depth Technical Guide to the Chemical Properties and Stability of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)

Abstract

This compound, commonly known as 2C-E, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, it is recognized for its potent psychedelic effects, which are primarily mediated through its interaction with serotonin (B10506) receptors.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, stability, and pharmacological profile of 2C-E, intended for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, storage and stability considerations, mechanism of action, and established analytical and synthetic methodologies.

Chemical and Physical Properties

2C-E is structurally characterized by a phenethylamine (B48288) core with methoxy (B1213986) groups at the 2 and 5 positions and an ethyl group at the 4 position of the phenyl ring.[2][3] The free base form of 2C-E exists as a colorless oil.[1][4] For laboratory use and research, it is typically converted into its hydrochloride (HCl) salt, which presents as a colorless to off-white crystalline powder.[1][2] This salt form offers improved stability and handling characteristics.

The fundamental chemical and physical properties of 2C-E and its hydrochloride salt are summarized in the table below. There are some discrepancies in the reported melting point for the hydrochloride salt, which may be attributable to variations in purity or analytical technique.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-ethyl-2,5-dimethoxyphenyl)ethan-1-amine | [1][2] |

| Synonyms | 4-Ethyl-2,5-dimethoxyphenethylamine, Aquarust, Eternity | [1][5] |

| Molecular Formula | C₁₂H₁₉NO₂ (Freebase) C₁₂H₁₉NO₂ • HCl (Hydrochloride) | [1][6][7] |

| Molecular Weight | 209.29 g/mol (Freebase) 245.7 g/mol (Hydrochloride) | [1][6][7][8] |

| Appearance | Colorless oil (Freebase) Colorless to off-white crystalline powder (Hydrochloride) | [1][2] |

| Melting Point (HCl) | 208.5–210.5 °C (Shulgin) 247-249 °C (Commercial Sample MSDS) | [1][4][8] |

| Boiling Point (Freebase) | 90–100 °C at 0.25 mmHg | [1][4] |

| Purity (Research Grade) | ≥98% | [2] |

Solubility

The hydrochloride salt of 2C-E demonstrates solubility in a range of solvents, a critical consideration for preparing solutions for analytical and experimental purposes. Quantitative solubility data is presented below.

| Solvent | Solubility (mg/mL) | Reference(s) |

| Water | >70 (at 20 °C) | [1][2] |

| Ethanol | 30 | [5][7] |

| DMSO | 20 | [5][7] |

| DMF | 20 | [5][7] |

| PBS (pH 7.2) | 5 | [5][7] |

Stability and Storage

Proper storage is essential to maintain the integrity and purity of 2C-E. Research-grade 2C-E hydrochloride is reported to be stable for at least two years when stored correctly.[5][9]

Recommended Storage Conditions:

-

Temperature : For long-term stability, storage at -20°C is recommended.[5] Refrigeration at temperatures between 2°C and 8°C is also advised.[2]

-

Atmosphere : Store in airtight containers to prevent degradation from atmospheric components.[2]

-

Light and Moisture : The compound should be protected from light and moisture.[2]

Pharmacology and Mechanism of Action

2C-E's psychoactive effects are primarily attributed to its function as a serotonin receptor agonist.[1] It displays a high affinity for the 5-HT₂ receptor subtypes, particularly 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋.[2][10] The psychedelic properties are thought to be mediated specifically by the activation of the 5-HT₂ₐ receptor.[1][2] Unlike some other phenethylamines, 2C-E has negligible activity as a monoamine releasing agent or reuptake inhibitor.[1][2][10] The 5-HT₂₋ receptor, a G protein-coupled receptor (GPCR), is coupled to Gq/G₁₁ proteins, initiating a downstream signaling cascade upon activation.[11]

Experimental Protocols

Synthesis

The original synthesis of 2C-E was documented by Alexander Shulgin in his book PiHKAL.[1][12] The multi-step process begins with commercially available starting materials and involves several key chemical transformations.

Experimental Workflow for Synthesis of 2C-E (Shulgin Method)

Protocol Summary:

-

Acylation: A suspension of anhydrous aluminum chloride in dichloromethane (B109758) is treated with acetyl chloride. This mixture is then added to a solution of p-dimethoxybenzene to yield 2,5-dimethoxyacetophenone.[12]

-

Reduction to Ethylbenzene (B125841): The ketone is reduced using hydrazine and potassium hydroxide (B78521) in triethylene glycol at high temperature, yielding 2,5-dimethoxy-1-ethylbenzene.[12]

-

Formylation: The ethylbenzene derivative is formylated to introduce an aldehyde group at the 4-position, producing 2,5-dimethoxy-4-ethylbenzaldehyde.[12]

-

Nitrostyrene (B7858105) Formation: The aldehyde is condensed with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form the corresponding nitrostyrene intermediate.[12]

-

Final Reduction: The nitrostyrene is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LAH), yielding the final product, 2C-E.[12]

Analytical Methods

The identification and quantification of 2C-E in laboratory samples or seized materials rely on standard analytical chemistry techniques. 2C-E is a basic compound that is amenable to chromatographic analysis.[13]

| Method | Description | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for separation and identification. The compound chromatographs well. SWGDRUG provides standardized parameters for analysis. | [13] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Also suitable for the analysis of 2C-E, offering an alternative to GC-MS, particularly for samples in complex matrices. | [13] |

| Nuclear Magnetic Resonance (NMR) | Used for structural elucidation and confirmation of synthesized material. | [9] |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of research-grade material. | [9] |

General Protocol for GC-MS Analysis: A detailed protocol would be dependent on the specific instrumentation and column used. However, a general procedure involves:

-

Sample Preparation: The sample (e.g., crystalline powder) is dissolved in a suitable organic solvent like methanol (B129727) or ethanol.

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 or similar), where it is separated based on its boiling point and interaction with the stationary phase.

-

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected.

-

Data Analysis: The resulting mass spectrum, which shows a unique fragmentation pattern, is compared against a reference library for positive identification. The retention time from the chromatogram provides an additional layer of confirmation.

Conclusion

This compound (2C-E) is a potent serotonergic agonist with well-defined chemical properties. Its synthesis, while multi-stepped, follows established organic chemistry principles. The hydrochloride salt is the preferred form for research due to its crystalline nature and enhanced stability. For maintaining the compound's integrity, adherence to recommended storage conditions—cool, dark, dry, and airtight—is critical. The established analytical methods, particularly GC-MS and LC-MS, provide reliable means for its identification and purity assessment. This guide consolidates the key technical information on 2C-E to support its use in controlled scientific and research settings.

References

- 1. 2C-E - Wikipedia [en.wikipedia.org]

- 2. standardchems.com [standardchems.com]

- 3. purechemsworld.com [purechemsworld.com]

- 4. 2C-E [chemeurope.com]

- 5. chemicalroute.com [chemicalroute.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 2C-E [bionity.com]

- 9. Buy 2C-E HCl Online - Delivery Worldwide [chemcentr.com]

- 10. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 12. 2C-E; this compound [2c-e.com]

- 13. soft-tox.org [soft-tox.org]

In Vitro Binding Affinity of 2C-E at 5-HT2A and 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro binding affinity of 2,5-dimethoxy-4-ethylphenethylamine (2C-E) at the human serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors. While direct quantitative binding data for 2C-E is not extensively available in peer-reviewed literature, this document synthesizes the known pharmacological characteristics of 2C-E and related phenethylamine (B48288) compounds. It includes a comparative analysis of binding affinities for other members of the 2C family, detailed experimental protocols for conducting radioligand binding assays, and visualizations of the associated signaling pathways and experimental workflows to support further research in this area.

Introduction

2C-E is a psychedelic phenethylamine that is structurally related to mescaline. Its psychoactive effects are primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. The 5-HT2A and 5-HT2C receptors, both G-protein coupled receptors (GPCRs), are significant targets for therapeutic intervention in a range of neuropsychiatric disorders. Understanding the binding affinity of ligands like 2C-E at these receptors is a critical first step in elucidating their pharmacological profile and therapeutic potential. This guide aims to provide the foundational information required for researchers to investigate the in vitro binding characteristics of 2C-E.

Quantitative Binding Affinity Data

As of the latest literature review, specific in vitro binding affinity values (Ki or IC50) for 2C-E at the 5-HT2A and 5-HT2C receptors have not been formally reported in publicly accessible databases or primary research articles. The 2C class of compounds are known to act as partial agonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Generally, within the 2C family, there is a reported 5- to 15-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor.

For comparative purposes, the following table summarizes the binding affinities of other structurally related 2C compounds. It is important to note that variations in experimental conditions (e.g., radioligand, cell line, and buffer composition) can influence the reported values, making direct comparisons between studies challenging.

Table 1: Comparative In Vitro Binding Affinities (Ki) of 2C Compounds at Human 5-HT2A and 5-HT2C Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Radioligand (5-HT2A) | Radioligand (5-HT2C) | Receptor Source |

| 2C-E | Data not available | Data not available | - | - | - |

| 2C-B | 8.6[1] | 0.63 | [3H]ketanserin[1] | Not Specified | Human 5-HT2A receptors[1] |

| 2C-C | 23.9[1] | Data not available | [125I]DOI[1] | - | HEK cells expressing human 5-HT2A receptors[1] |

| 2C-I | 3 (as an antagonist) | No antagonist activity | Not Specified | Not Specified | Rat 5-HT2A/2C receptors expressed in Xenopus oocytes |

| 2C-D | Low or negligible efficacy | Partial agonist | Not Specified | Not Specified | Rat 5-HT2A/2C receptors expressed in Xenopus oocytes |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound, such as 2C-E, for the human 5-HT2A and 5-HT2C receptors. This protocol is based on established methodologies for GPCR binding assays.[2][3][4]

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand:

-

For 5-HT2A: [3H]ketanserin (antagonist) or [125I]DOI (agonist).

-

For 5-HT2C: [3H]mesulergine (antagonist).

-

-

Test Compound: 2C-E hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity antagonist (e.g., ketanserin (B1673593) for 5-HT2A, mianserin (B1677119) for 5-HT2C).

-

Scintillation Cocktail.

-

Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.

Membrane Preparation

-

Culture and harvest cells expressing the target receptor.

-

Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, with protease inhibitors).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Assay Procedure

-

Prepare serial dilutions of the test compound (2C-E) in assay buffer.

-

In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Test Compound: Test compound dilution, radioligand, and membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathways

The 5-HT2A and 5-HT2C receptors are both primarily coupled to the Gq/11 signaling pathway.[5][6][7] Upon agonist binding, these receptors activate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

Figure 1: Gq/11 Signaling Pathway for 5-HT2A and 5-HT2C Receptors.

Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

While specific quantitative data on the in vitro binding affinity of 2C-E at 5-HT2A and 5-HT2C receptors remains to be fully elucidated in the scientific literature, its classification as a partial agonist at these receptors provides a basis for its observed psychedelic effects. The comparative data from related 2C compounds suggest that 2C-E likely possesses a notable affinity for these receptors, with a potential preference for the 5-HT2A subtype. The detailed experimental protocol and workflows provided in this guide offer a robust framework for researchers to determine the precise binding affinities of 2C-E and further characterize its pharmacological profile. Such data will be invaluable for a deeper understanding of the structure-activity relationships within the 2C class of compounds and for the development of novel therapeutic agents targeting the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2C-E: A Technical Guide Based on Alexander Shulgin's PiHKAL

This document provides a detailed technical overview of the synthesis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) as documented by Alexander Shulgin in his book "PiHKAL: A Chemical Love Story."[1] The methodologies, quantitative data, and reaction pathways are presented for an audience of researchers, scientists, and professionals in drug development.

Overview of Synthetic Pathway

The synthesis of 2C-E from p-dimethoxybenzene is a multi-step process. The core of the synthesis involves the formation of 2,5-dimethoxyacetophenone, its subsequent reduction to an ethyl group, followed by formylation, condensation with nitromethane (B149229), and a final reduction to yield the target phenethylamine. An alternative initial step to produce 2,5-dimethoxyacetophenone is also described.

Experimental Protocols and Data

Method 1: Synthesis of 2,5-Dimethoxyacetophenone

The initial step involves a Friedel-Crafts acylation of p-dimethoxybenzene.

Table 1: Reactants and Reagents for 2,5-Dimethoxyacetophenone Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 110 g | 0.796 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 140 g | 1.050 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 100 g | 1.274 |

| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 700 mL | - |

| 5% Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3 x 150 mL | - |

| Water (H₂O) | H₂O | 18.02 | 1 L | - |

Experimental Protocol:

A suspension of 140 g of anhydrous aluminum chloride in 400 mL of dichloromethane was treated with 100 g of acetyl chloride.[1] This slurry was then added to a vigorously stirred solution of 110 g of p-dimethoxybenzene in 300 mL of dichloromethane. The stirring was continued for an additional 40 minutes at ambient temperature. The entire mixture was then poured into 1 liter of water and the phases were separated. The aqueous phase was extracted twice with 100 mL portions of dichloromethane. The combined organic phases were washed three times with 150 mL of 5% NaOH. The solvent was removed from the organic phase on a rotary evaporator, and the residual oil was distilled at 147-150 °C to yield 111.6 g of 2,5-dimethoxyacetophenone as an almost white oil.[1]

Synthesis of 2,5-Dimethoxy-1-ethylbenzene

This step involves a Wolff-Kishner reduction of the ketone formed in the previous step.

Table 2: Reactants and Reagents for 2,5-Dimethoxy-1-ethylbenzene Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 100 g | 0.555 |

| 85% Potassium Hydroxide (KOH) | KOH | 56.11 | 71 g | 1.075 |

| 65% Hydrazine (B178648) | N₂H₄ | 32.05 | 125 mL | - |

| Triethylene Glycol | C₆H₁₄O₄ | 150.17 | 500 mL | - |

| Water (H₂O) | H₂O | 18.02 | 3 L | - |

| Hexane (B92381) | C₆H₁₄ | 86.18 | 3 x 100 mL | - |

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, take-off adapter, immersion thermometer, and magnetic stirrer, 100 g of 2,5-dimethoxyacetophenone, 71 g of 85% KOH pellets, 500 mL of triethylene glycol, and 125 mL of 65% hydrazine were combined.[1] The mixture was heated to a boil, and the distillate was removed, allowing the internal temperature to rise to 210 °C. Reflux was maintained at this temperature for an additional 3 hours. After cooling, the reaction mixture and the collected distillate were combined and poured into 3 liters of water. This mixture was then extracted three times with 100 mL portions of hexane. The pooled hexane extracts were washed with water, and the solvent was removed to yield 22.0 g of 2,5-dimethoxy-1-ethylbenzene as a pale straw-colored liquid.[1]

Synthesis of 2,5-Dimethoxy-4-ethylbenzaldehyde

This step is a formylation of the ethyl-substituted benzene (B151609) ring.

Table 3: Reactants and Reagents for 2,5-Dimethoxy-4-ethylbenzaldehyde Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxy-1-ethylbenzene | C₁₀H₁₄O₂ | 166.22 | 8.16 g | 0.049 |

| Anhydrous Stannic Chloride | SnCl₄ | 260.52 | 11.7 mL | - |

| Dichloromethyl Methyl Ether | C₂H₄Cl₂O | 114.96 | 3.95 mL | 0.049 |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 30 mL | - |

| Water (H₂O) | H₂O | 18.02 | 1 L | - |

Experimental Protocol:

A solution of 8.16 g of 2,5-dimethoxy-1-ethylbenzene in 30 mL of dichloromethane was cooled to 0 °C under an inert atmosphere with stirring.[1] To this, 11.7 mL of anhydrous stannic chloride was added, followed by the dropwise addition of 3.95 mL of dichloromethyl methyl ether over 30 minutes. The reaction was allowed to warm to room temperature and then heated on a steam bath for 1 hour. The mixture was poured into 1 liter of water and extracted three times with 75 mL portions of dichloromethane. The combined organic extracts were washed with dilute HCl, and the solvent was removed under vacuum. The resulting dark oil was distilled at 90-110 °C at 0.2 mm/Hg to yield 5.9 g of 2,5-dimethoxy-4-ethylbenzaldehyde, which solidified into white crystals upon cooling (mp 46-47 °C).[1]

Synthesis of 2,5-Dimethoxy-4-ethyl-β-nitrostyrene

This step involves a Henry condensation reaction.

Table 4: Reactants and Reagents for 2,5-Dimethoxy-4-ethyl-β-nitrostyrene Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxy-4-ethylbenzaldehyde | C₁₁H₁₄O₃ | 194.23 | 21.0 g | 0.108 |

| Nitromethane | CH₃NO₂ | 61.04 | 75 g | 1.229 |

| Anhydrous Ammonium (B1175870) Acetate | C₂H₇NO₂ | 77.08 | 4 g | 0.052 |

| Methanol (B129727) (MeOH) | CH₃OH | 32.04 | - | - |

Experimental Protocol:

A solution of 21.0 g of unrecrystallized 2,5-dimethoxy-4-ethylbenzaldehyde in 75 g of nitromethane was treated with 4 g of anhydrous ammonium acetate.[1] The mixture was heated on a steam bath for approximately 2 hours. The excess solvent and reagent were removed under vacuum, yielding granular orange solids. These solids were recrystallized from seven volumes of boiling methanol to give the final product.[1]

Synthesis of this compound (2C-E)

The final step is the reduction of the nitrostyrene (B7858105) to the amine.

Table 5: Reactants and Reagents for 2C-E Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxy-4-ethyl-β-nitrostyrene | C₁₂H₁₅NO₄ | 237.25 | 5.85 g | 0.025 |

| 1.0 M Lithium Aluminum Hydride (LAH) in THF | LiAlH₄ | 37.95 | 120 mL | 0.120 |

| 100% Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 3.0 mL | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - |

| Isopropanol (IPA) | C₃H₈O | 60.10 | - | - |

| 5% Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.5 mL | - |

Experimental Protocol:

Under an inert atmosphere, 120 mL of a 1.0 M solution of LAH in THF was placed in a 500 mL three-necked flask and cooled to 0 °C.[1] Over 30 minutes, 3.0 mL of 100% sulfuric acid was added. This was followed by the addition of a solution of 5.85 g of 2,5-dimethoxy-4-ethyl-β-nitrostyrene in 40 mL of warm THF. The reaction mixture was stirred for 30 minutes, brought to room temperature, and then heated on a steam bath for 30 minutes. After returning to room temperature, the excess hydride was destroyed by the dropwise addition of isopropanol. The addition of 4.5 mL of 5% NaOH resulted in the formation of a white precipitate. This mixture was filtered, and the filter cake was washed with THF. The filtrate was evaporated to yield 2.8 g of 2C-E as an almost white oil.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 2C-E from p-dimethoxybenzene as described by Shulgin.

Caption: Synthetic pathway for 2C-E from p-dimethoxybenzene.

References

The "Magical Half-Dozen": A Technical Guide to Shulgin's Core Phenethylamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the six phenethylamine (B48288) compounds Alexander Shulgin designated as his "magical half-dozen." These compounds, noteworthy for their profound psychoactive effects, represent significant milestones in the exploration of the structure-activity relationships of psychedelic agents. This guide is intended for a technical audience and focuses on the quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and the underlying signaling pathways associated with their activity.

Introduction to the "Magical Half-Dozen"

In his seminal work, "PiHKAL: A Chemical Love Story," Alexander Shulgin identified a group of six phenethylamines that he considered to be of particular importance.[1][2] These compounds, often referred to as the "magical half-dozen," include Mescaline, the naturally occurring psychedelic progenitor, and five of his own synthetic creations: DOM, 2C-B, 2C-E, 2C-T-2, and 2C-T-7.[1][2] This selection highlights the chemical diversity and nuanced pharmacological profiles that can be achieved through systematic structural modifications of the phenethylamine backbone.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for each of the "magical half-dozen" phenethylamines, providing a comparative overview of their dosage, duration of action, and affinity for the primary molecular target, the human serotonin (B10506) 2A (5-HT₂A) receptor.

Table 1: Dosage and Duration of Effects

| Compound | Common Name | Dosage Range (Oral) | Duration of Action | Source |

| Mescaline | - | 200 - 400 mg | 10 - 12 hours | [3] |

| DOM | STP | 3 - 10 mg | 14 - 20 hours | [4] |

| 2C-B | Nexus | 12 - 24 mg | 4 - 8 hours | [5] |

| 2C-E | Europa | 10 - 25 mg | 8 - 12 hours | [6] |

| 2C-T-2 | Rosy | 12 - 25 mg | 6 - 8 hours | [7] |

| 2C-T-7 | Blue Mystic | 10 - 30 mg | 8 - 15 hours | [8] |

Table 2: Receptor Binding Affinity and Functional Potency at the Human 5-HT₂A Receptor

| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Source |

| Mescaline | 1841 - 4600 | ~10,000 | Radioligand Binding / Functional Assay | [1] |

| DOM | 533 | - | Radioligand Binding | [9] |

| 2C-B | 1.2 | 1.2 | Radioligand Binding / Functional Assay | [2] |

| 2C-E | - | - | - | - |

| 2C-T-2 | - | - | - | - |

| 2C-T-7 | - | - | - | - |

Note: Comprehensive and directly comparable binding and functional data for all compounds from a single source are limited. The provided data is compiled from various studies and methodologies.

Experimental Protocols

This section details the methodologies for the synthesis and key pharmacological assays used to characterize the "magical half-dozen."

Chemical Synthesis

The synthesis of these phenethylamines, as detailed by Shulgin in PiHKAL, typically involves a multi-step process starting from commercially available precursors. The following provides a generalized workflow, with specific examples for each compound where documented.

General Synthetic Workflow:

-

Formation of the Phenyl-2-nitropropene or Nitrostyrene Intermediate: This is often achieved through a Henry condensation reaction between the appropriately substituted benzaldehyde (B42025) and either nitroethane (for amphetamines like DOM) or nitromethane (B149229) (for phenethylamines).

-

Reduction of the Nitroalkene: The nitro group is reduced to a primary amine. A common method described by Shulgin involves the use of lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Purification and Salt Formation: The resulting freebase is purified, often through distillation or chromatography, and then converted to a more stable salt form (typically hydrochloride or sulfate) by reacting with the corresponding acid.

For detailed, step-by-step synthesis procedures for each compound, refer to Shulgin's "PiHKAL: A Chemical Love Story."[3][8]

Pharmacological Assays

The primary mechanism of action for these psychedelic phenethylamines is agonism at the 5-HT₂A receptor. The following are standard in vitro assays used to quantify the interaction of these compounds with their molecular target.

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of the test compound for the human 5-HT₂A receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₂A receptor are prepared from cultured cell lines (e.g., HEK293 or CHO cells) or from brain tissue.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.

-

Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[6]

-

This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor, leading to an increase in intracellular calcium.

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as a 5-HT₂A receptor agonist.

-

Methodology:

-

Cell Culture: A cell line stably expressing the human 5-HT₂A receptor is cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response relative to a reference agonist) are calculated.[10][11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for the "magical half-dozen" and the general workflows for the key experimental protocols.

5-HT₂A Receptor Signaling Pathway

Caption: 5-HT₂A receptor Gq signaling cascade initiated by phenethylamine binding.

Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

Calcium Flux Assay Workflow

Caption: Workflow for a cell-based calcium flux functional assay.

Conclusion

The "magical half-dozen" phenethylamines represent a pivotal collection of compounds in the field of psychedelic research. Their systematic study has provided invaluable insights into the structure-activity relationships governing 5-HT₂A receptor agonism and the subsequent induction of profound alterations in consciousness. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals seeking to further explore this fascinating chemical space and its therapeutic potential. It is imperative that any research involving these compounds is conducted in strict adherence to all applicable laws and ethical guidelines.

References

- 1. mdpi.com [mdpi.com]

- 2. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 5. 2C-T - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erowid Online Books : "PIHKAL" - #43 2C-T-7 [erowid.org]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Structural analogues and derivatives of 2,5-Dimethoxy-4-ethylphenethylamine

An In-depth Technical Guide on the Structural Analogues and Derivatives of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E).

Abstract

This whitepaper provides a comprehensive technical overview of the structural analogues and derivatives of this compound (2C-E), a synthetic psychedelic compound. It details the structure-activity relationships (SAR), pharmacological profiles, and associated signaling pathways of the 2C-X family of phenethylamines. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, in vitro analysis, and quantitative data of these compounds. The document includes detailed experimental protocols and visual diagrams of key processes to facilitate understanding and further research in this area.

Introduction to 2,5-Dimethoxy-4-substituted Phenethylamines (2C-X Series)

The 2C-X series is a class of psychedelic phenethylamines characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, and a variable substituent at the 4 position. The parent compound of this series is 2C-H. These compounds were first systematically synthesized and studied by chemist Alexander Shulgin. The primary mechanism of action for most 2C-X compounds involves agonism at the serotonin (B10506) 5-HT2A receptor, which is a key target for classical psychedelics. This compound (2C-E) is a prominent member of this family, known for its potent and long-lasting psychedelic effects. Understanding the structural modifications of 2C-E and other related compounds is crucial for elucidating their diverse pharmacological profiles.

Structure-Activity Relationships (SAR)

The substituent at the 4-position of the 2,5-dimethoxyphenethylamine core is the primary determinant of the compound's potency and qualitative effects.

-

Alkyl Substituents: Small alkyl groups at the 4-position tend to yield potent 5-HT2A agonists. For instance, replacing the hydrogen of 2C-H with a methyl group (2C-D) or an ethyl group (2C-E) significantly increases psychedelic potency. Lengthening the alkyl chain further to propyl (2C-P) can increase duration and potency, but branching or further extension often leads to a decrease in activity.

-

Halogen Substituents: Halogenation at the 4-position also produces active compounds. 2C-B (bromo), 2C-C (chloro), and 2C-I (iodo) are all well-known psychedelics. Potency generally increases with the size of the halogen, with 2C-I being more potent than 2C-B.

-

Other Substituents: The introduction of other functional groups, such as a nitro group (2C-N) or a thioalkyl group (2C-T series), results in compounds with varying potencies and distinct subjective effects.

Pharmacological Profile

The primary molecular target for 2C-E and its analogues is the 5-HT2A receptor, a Gq/11-coupled protein. Agonism at this receptor initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic effects. While 5-HT2A is the principal target, many 2C-X compounds also show affinity for other serotonin receptors, including 5-HT2C and 5-HT1A, as well as adrenergic and dopaminergic receptors, which may contribute to their unique pharmacological profiles.

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) for 2C-E and several of its key analogues at the human 5-HT2A receptor. Lower values indicate higher affinity and potency, respectively.

| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

| 2C-H | -H | 1700 | 2300 |

| 2C-D | -CH3 | 662 | 93 |

| 2C-E | -CH2CH3 | 49 | 12 |

| 2C-B | -Br | 134 | 43 |

| 2C-I | -I | 81 | 21 |

| 2C-P | -(CH2)2CH3 | 34 | 7 |

Data compiled from various preclinical studies. Actual values may vary based on the specific assay conditions.

Signaling Pathways

Agonism of the 5-HT2A receptor by 2C-E and its analogues primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Caption: Canonical 5-HT2A Gq-coupled signaling pathway activated by 2C-E.

Experimental Protocols

General Synthesis of 4-Substituted-2,5-dimethoxyphenethylamines

The following diagram and protocol describe a common synthetic route starting from a substituted benzaldehyde.

Caption: General synthetic workflow for 2C-X compounds.

Methodology:

-

Condensation: 2,5-Dimethoxy-4-R-benzaldehyde (where R is the desired substituent, e.g., ethyl) is dissolved in a suitable solvent like glacial acetic acid. An excess of nitromethane is added, followed by a catalyst such as ammonium acetate. The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting β-nitrostyrene derivative is then isolated via crystallization or column chromatography.

-

Reduction: The purified β-nitrostyrene derivative is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH4), under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final phenethylamine (B48288) product is often converted to a salt (e.g., hydrochloride) to improve stability and ease of handling, and purified by recrystallization.

In Vitro Assay: Calcium Mobilization

This protocol measures the functional potency of a compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.

Caption: Experimental workflow for a calcium mobilization functional assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.

-